molecular formula C21H40O4 B3269217 Heneicosanedioic acid CAS No. 505-55-5

Heneicosanedioic acid

Cat. No.: B3269217
CAS No.: 505-55-5
M. Wt: 356.5 g/mol
InChI Key: PWLXTFFHCFWCGG-UHFFFAOYSA-N
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Description

Heneicosanedioic acid, also known as henicosanedioic acid, is an organic compound with the molecular formula C21H40O4. It is a long-chain dicarboxylic acid, characterized by having two carboxyl groups (-COOH) at each end of a 21-carbon chain. This compound is a colorless solid and is part of the family of very long-chain fatty acids .

Preparation Methods

Synthetic Routes and Reaction Conditions: Heneicosanedioic acid can be synthesized through the oxidation of long-chain alkenes. One common laboratory method involves the permanganate oxidation of 1-docosene (CH3(CH2)19CH=CH2). The reaction typically requires potassium permanganate (KMnO4) as the oxidizing agent in an alkaline medium .

Industrial Production Methods: Industrial production of this compound often involves similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product. The specific details of industrial methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: Heneicosanedioic acid undergoes several types of chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of shorter-chain dicarboxylic acids.

    Reduction: Reduction of the carboxyl groups can yield the corresponding alcohols.

    Substitution: The carboxyl groups can participate in esterification and amidation reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

    Esterification: Alcohols in the presence of acid catalysts like sulfuric acid (H2SO4).

Major Products:

    Oxidation: Shorter-chain dicarboxylic acids.

    Reduction: Heneicosanediol.

    Esterification: Heneicosanedioate esters.

Scientific Research Applications

Heneicosanedioic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of heneicosanedioic acid is primarily related to its chemical structure. As a long-chain dicarboxylic acid, it can interact with various molecular targets, including enzymes involved in lipid metabolism. The carboxyl groups allow it to form esters and amides, which can modify the properties of other molecules and materials .

Comparison with Similar Compounds

    Heneicosanoic acid (C21H42O2): A saturated fatty acid with a single carboxyl group.

    Docosanoic acid (C22H44O2): A 22-carbon saturated fatty acid.

    Nonadecanedioic acid (C19H36O4): A 19-carbon dicarboxylic acid.

Uniqueness: Heneicosanedioic acid is unique due to its 21-carbon chain length and the presence of two carboxyl groups. This combination provides it with distinct physical and chemical properties, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

henicosanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H40O4/c22-20(23)18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-21(24)25/h1-19H2,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWLXTFFHCFWCGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCCCCC(=O)O)CCCCCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

505-55-5
Record name Heneicosanedioic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505555
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HENEICOSANEDIOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73CA8QKN34
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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